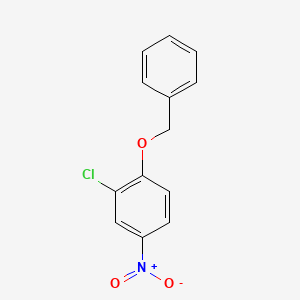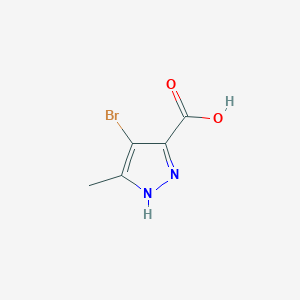![molecular formula C16H17N3O2 B1267346 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide CAS No. 5408-28-6](/img/structure/B1267346.png)
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide
Descripción general
Descripción
Synthesis Analysis
Various synthesis methods for acetamide derivatives and related compounds have been explored. For instance, the synthesis of novel anilidoquinoline derivatives through microwave-assisted processes and their characterization through IR, NMR, and X-ray single-crystal diffraction has been reported (Ghazzali et al., 2012). Another method involves the condensation of N-acylisatin or N-propionylisatin with various aniline derivatives to produce a variety of acetamide derivatives (Srivani et al., 2018).
Molecular Structure Analysis
The molecular structures of some acetamide derivatives have been elucidated using X-ray diffraction and DFT/B3LYP calculations, offering insights into the structural aspects of such compounds (Ghazzali et al., 2012).
Chemical Reactions and Properties
Acetamide derivatives exhibit a range of chemical reactions and properties. For example, the antiviral and antiapoptotic effects of anilidoquinoline derivatives against Japanese encephalitis virus highlight the biological activities of such compounds (Ghosh et al., 2008).
Physical Properties Analysis
While specific studies on the physical properties of "2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide" were not found, research on related compounds can provide general insights. The physical properties often depend on the molecular structure, which can be inferred from X-ray crystallography and spectroscopic data (Ghazzali et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be influenced by the functional groups present in the acetamide derivatives. Studies on the synthesis and reactivity of various acetamide derivatives provide valuable information on their chemical behavior (Srivani et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : The compound is used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in creating ring-annulated structures. This process involves the formation of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide and its subsequent reactions (Janardhan et al., 2014).
Creation of Antimicrobial Agents : Novel analogues of this compound have been synthesized and tested for antimicrobial properties. These analogues, derived from hydroxyphenylacetic acid, have shown superior in vitro activity against various fungal and bacterial strains (Jayadevappa et al., 2012).
Antiviral and Antiapoptotic Effects : A derivative of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide showed significant antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis. This highlights its potential therapeutic application in antiviral treatments (Ghosh et al., 2008).
Anticancer Potential : 2-Phenoxy-N-phenylacetamides, synthesized from a similar structure, have displayed moderate cytotoxicity against human cancer cell lines, indicating their potential as novel anticancer agents. Structural variations have shown to affect their anticancer activities (Shan et al., 2016).
Catalytic Synthesis : Thiamine hydrochloride has been used to catalytically synthesize N-phenylacetamide, a related compound, showcasing an eco-friendly and efficient synthesis method (Feng, 2012).
Chemical Reactions and Processes
N-H Insertion Reaction : The compound was used in a Ru(II)-dm-Pheox catalyzed N-H insertion reaction, demonstrating its role in synthesizing α-aminoamides, a class of compounds with significant chemical and pharmaceutical importance (Chanthamath et al., 2012).
Nanoparticle Catalyzed Reactions : The compound's synthesis has been achieved through ZnO-NP catalyzed Ugi-type reactions in aqueous media. This method highlights the role of nanoparticles in enhancing chemical synthesis processes (Kumar et al., 2013).
Solid-State Synthesis : The compound and its derivatives have been synthesized in a solid-state environment using microwave-assisted techniques. This approach shows its adaptability in various chemical synthesis methods (Ghazzali et al., 2012).
Safety And Hazards
Direcciones Futuras
The compound has potential applications in the synthesis of various products and in the treatment of diseases such as Japanese encephalitis1. Further research could explore these applications and the safety and hazards of the compound.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propiedades
IUPAC Name |
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(18-13-7-3-1-4-8-13)11-17-12-16(21)19-14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLNFEXMCPEDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278962 | |
| Record name | 2,2'-iminobis(N-phenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide | |
CAS RN |
5408-28-6 | |
| Record name | 5408-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-iminobis(N-phenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)


![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
